
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene is an organic compound with the molecular formula C₈H₁₀F₂O It is characterized by a cyclobutene ring substituted with a cyclopropyl group, two fluorine atoms, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene can be synthesized through several methods, including:
-
Cyclopropanation of Alkenes: : This method involves the reaction of an alkene with a cyclopropylcarbene precursor in the presence of a catalyst. The reaction typically requires conditions such as elevated temperatures and the use of a metal catalyst like rhodium or copper.
-
Fluorination Reactions: : The introduction of fluorine atoms can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. These reactions are often carried out under mild conditions to prevent decomposition of the product.
-
Methoxylation: : The methoxy group can be introduced via nucleophilic substitution reactions using methanol or methoxide ions. This step may require the presence of a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the cyclobutene ring to a cyclobutane ring.
-
Substitution: : Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Methanol (CH₃OH), sodium methoxide (NaOCH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Cyclobutane derivatives
Substitution: Amines, thiols
Applications De Recherche Scientifique
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving cyclopropyl and fluorinated compounds.
-
Industry: : It can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-3,3-difluoro-2-methoxycyclobutene involves its interaction with molecular targets through various pathways:
-
Enzyme Inhibition: : The compound can act as an inhibitor of enzymes that interact with cyclopropyl or fluorinated substrates, potentially leading to the development of enzyme inhibitors for therapeutic use.
-
Receptor Binding: : It may bind to specific receptors in biological systems, modulating their activity and leading to physiological effects.
-
Metabolic Pathways: : The presence of fluorine atoms can influence the metabolic pathways of the compound, leading to the formation of metabolites with distinct biological activities.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene can be compared with other similar compounds:
-
1-Cyclopropyl-3,3-difluoro-2-hydroxycyclobutene: : This compound has a hydroxyl group instead of a methoxy group, which can lead to different reactivity and biological activity.
-
1-Cyclopropyl-3,3-difluoro-2-chlorocyclobutene:
-
1-Cyclopropyl-3,3-difluoro-2-aminocyclobutene:
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group, two fluorine atoms, and a methoxy group, which together confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H10F2O |
|---|---|
Poids moléculaire |
160.16 g/mol |
Nom IUPAC |
1-cyclopropyl-3,3-difluoro-2-methoxycyclobutene |
InChI |
InChI=1S/C8H10F2O/c1-11-7-6(5-2-3-5)4-8(7,9)10/h5H,2-4H2,1H3 |
Clé InChI |
RAKWVWQTWDJIDJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(CC1(F)F)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


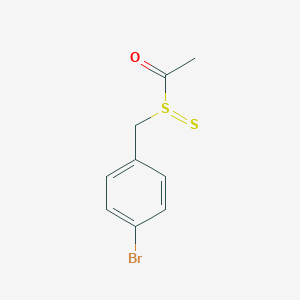
![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
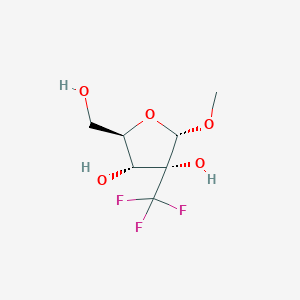
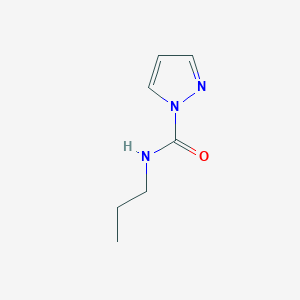
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)
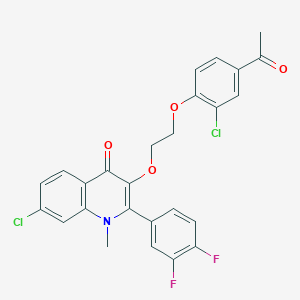
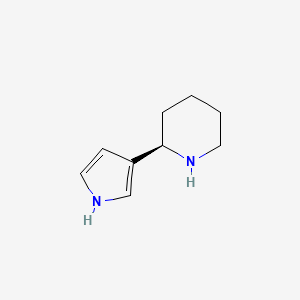
![3,5-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12857831.png)
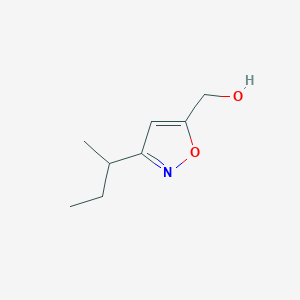
![1H-pyrrolo[2,3-b]pyridine-5-acetonitrile](/img/structure/B12857840.png)
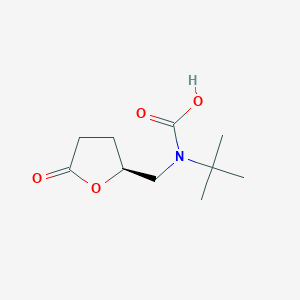
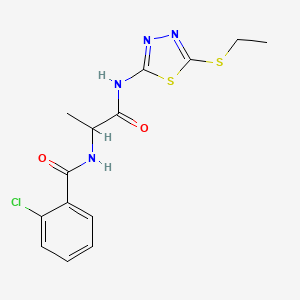
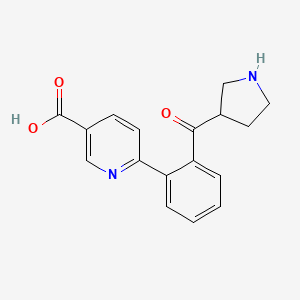
![4-(Methylthio)-2-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12857864.png)
